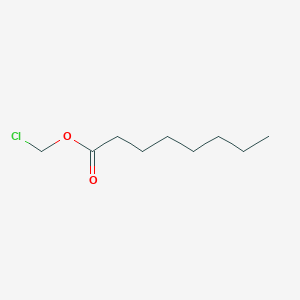

Chloromethyl octanoate

描述

Chloromethyl octanoate (B1194180) (C9H17ClO2) is a chemical entity that is gaining recognition for its utility as a versatile intermediate in synthetic organic chemistry. uni.lusigmaaldrich.com Its molecular structure, featuring both a reactive chloromethyl group and an eight-carbon ester chain, provides a unique combination of functionalities that can be exploited in various chemical transformations. smolecule.com

Halogenated esters form a broad class of organic compounds characterized by the presence of one or more halogen atoms and an ester functional group. These compounds are of significant interest due to the profound influence of the halogen substituent on the ester's reactivity. The electronegativity and size of the halogen atom can alter the electron density distribution across the molecule, influencing its chemical behavior.

The chloromethyl group (-CH2Cl) in chloromethyl octanoate is a key feature, rendering the alpha-carbon electrophilic and susceptible to nucleophilic substitution reactions. chempanda.com This reactivity is a cornerstone of its utility in organic synthesis. The synthesis of chloromethyl esters can be achieved through various methods, including the reaction of a carboxylic acid with a chloromethylating agent. A general and efficient method for preparing chloromethyl esters involves the reaction of the corresponding carboxylic acid's cesium salt with bromochloromethane. Another approach involves the reaction between acetals and acid halides, catalyzed by Lewis acids like zinc(II) salts, to produce haloalkyl ethers which can then be used to form esters. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H17ClO2 |

| Molecular Weight | 192.68 g/mol |

| CAS Number | 61413-70-5 |

| Predicted XlogP | 3.8 |

| Monoisotopic Mass | 192.091708 g/mol |

This data is compiled from publicly available chemical databases. uni.lu

The primary significance of this compound in contemporary organic synthesis lies in its role as a versatile building block and intermediate. The presence of the chloromethyl group allows for the introduction of the octanoyloxymethyl group onto various substrates, a strategy that has been particularly useful in the development of prodrugs. For instance, chloromethyl esters of N-blocked amino acids are valuable reagents for creating prodrugs of pharmaceuticals like aspirin (B1665792) and sulfamethazine.

While direct and extensive research on this compound's application in materials science is not widely documented, its structural motifs suggest potential utility. The long alkyl chain of the octanoate moiety can impart hydrophobicity and flexibility to polymers, while the reactive chloromethyl group could serve as a site for grafting onto polymer backbones or for initiating polymerization reactions. For example, polymers like poly(vinyl alcohol) have been functionalized with chloroacetate (B1199739) groups to create reactive intermediates for further modification. sapub.org The synthesis of star-shaped block copolymers has also been achieved using related hydroxyoctanoate-derived macro-RAFT agents, indicating the potential for long-chain esters in advanced polymer architectures. researchgate.net

Table 2: Selected Research Findings on Related Halogenated Esters

| Research Area | Finding | Reference |

|---|---|---|

| Prodrug Synthesis | N-blocked amino acid chloromethyl esters react readily with carboxylic acid and sulfonamido groups to form corresponding prodrugs. | |

| Polymer Modification | Poly(vinyl alcohol) can be esterified with chloroacetyl chloride to introduce reactive chloromethyl groups for further functionalization. | sapub.org |

| Insecticide Synthesis | 5-(Chloromethyl)furfural, a related chloromethyl-containing compound, is a key intermediate in the synthesis of the insecticide prothrin. | researchgate.net |

The current research landscape for this compound appears to be centered on its synthetic utility and its identification as a compound in environmental contexts. researchgate.net Its isomers, such as chloromethyl 4-chloro-octanoate and chloromethyl 7-chloro-octanoate, are noted for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The position of the chlorine atom on the octanoate chain can influence the compound's reactivity. smolecule.com

Future research on this compound is likely to expand in several directions:

Elucidation of Detailed Reaction Mechanisms: A deeper understanding of the kinetics and mechanisms of its reactions will enable more precise control over its synthetic applications.

Exploration in Materials Science: Systematic studies are needed to explore its potential as a monomer, a chain transfer agent, or a modifying agent in the synthesis of novel polymers with tailored properties such as hydrophobicity, biodegradability, or drug-eluting capabilities.

Development of Greener Synthetic Routes: As with many chemical processes, the development of more sustainable and environmentally friendly methods for the synthesis of this compound will be a key area of focus.

Biochemical and Pharmacological Investigations: Further exploration of its potential in prodrug design for a wider range of active pharmaceutical ingredients could yield new therapeutic agents with improved properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bromochloromethane |

| Aspirin |

| Sulfamethazine |

| Poly(vinyl alcohol) |

| 5-(Chloromethyl)furfural |

| Prothrin |

| Chloromethyl 4-chloro-octanoate |

| Chloromethyl 7-chloro-octanoate |

| N-blocked amino acids |

Structure

3D Structure

属性

IUPAC Name |

chloromethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCUJOMLYAQHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335452 | |

| Record name | Chloromethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-70-5 | |

| Record name | Chloromethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Chloromethyl Octanoate

Esterification Approaches for Chloromethyl Octanoate (B1194180) Synthesis

Esterification represents the most direct approach to the synthesis of chloromethyl octanoate. This involves the reaction of octanoic acid or its derivatives with a source of the chloromethyl group.

Reaction of Octanoic Acid with Chloromethanol (B13452849)

The direct esterification of octanoic acid with chloromethanol presents a straightforward theoretical route to this compound. This reaction falls under the category of Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The reaction mechanism, in line with general Fischer esterification, involves the initial protonation of the carbonyl oxygen of octanoic acid by an acid catalyst, such as sulfuric acid or hydrogen chloride. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of chloromethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

While theoretically sound, the practical application of this method is hampered by the instability of chloromethanol, which tends to decompose. Therefore, alternative and more stable chloromethylating agents are often preferred in practice.

Utilization of Chloromethyl Methyl Ether as a Chloromethylating Agent

A more practical and widely used approach for the introduction of a chloromethyl group onto a carboxylic acid is the use of chloromethyl methyl ether (MOM-Cl). orgsyn.org This method circumvents the use of unstable chloromethanol. The synthesis of chloromethyl methyl ether itself can be achieved through various methods, including the reaction of dimethoxymethane (B151124) with an acyl chloride in the presence of a Lewis acid catalyst like zinc(II) salts. datapdf.comresearchgate.net

In this synthetic strategy, the carboxylate salt of octanoic acid, typically prepared by reacting octanoic acid with a base such as triethylamine (B128534) or an alkali metal carbonate, is treated with chloromethyl methyl ether. The reaction proceeds via a nucleophilic substitution mechanism, where the octanoate anion displaces the chloride ion from chloromethyl methyl ether. This results in the formation of the methoxymethyl (MOM) ester of octanoic acid. Subsequent cleavage of the MOM ether under acidic conditions would be required to yield the desired this compound, although this adds extra steps to the synthesis.

A more direct approach involves the in-situ generation of a chloromethylating agent from reagents like paraformaldehyde and hydrogen chloride. google.comthieme-connect.de

Catalytic Systems in Esterification for this compound

The efficiency of esterification reactions for the synthesis of this compound can be significantly enhanced by the use of appropriate catalytic systems.

Acid Catalysis: As with Fischer-Speier esterification, strong protic acids like sulfuric acid and hydrochloric acid are commonly employed to catalyze the reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com The catalytic role of the acid is to protonate the carbonyl group of the carboxylic acid, thereby activating it towards nucleophilic attack.

Dehydrating Agents: Given that esterification is a reversible reaction that produces water, the removal of water can drive the equilibrium towards the formation of the ester. chemguide.co.uk Dehydrating agents or techniques like azeotropic distillation are often employed to achieve higher yields.

Lewis Acid Catalysis: Lewis acids, such as zinc chloride, can also be used to catalyze esterification reactions. They function by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Synthesis from Chlorinated Octanoic Acid Derivatives

An alternative strategy for the synthesis of this compound involves starting with an octanoic acid derivative that is already chlorinated at a specific position.

Chlorination of Hydroxyoctanoic Acid Precursors

This approach involves the conversion of a hydroxy group in a hydroxyoctanoic acid molecule into a chlorine atom. A relevant example can be inferred from the synthesis of 6,8-dichlorooctanoic acid esters. In a related process, 8-chloro-6-hydroxyoctanoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to convert the hydroxyl group into a chlorine atom. google.com

Applying this logic to the synthesis of a this compound precursor, one could envision starting with a suitable hydroxyoctanoic acid. For instance, if 8-hydroxyoctanoic acid were the precursor, its hydroxyl group could be chlorinated. The subsequent esterification of the carboxylic acid group would then need to be carried out to form the chloromethyl ester.

The reaction with thionyl chloride typically proceeds with the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The presence of a base, such as pyridine, can facilitate the reaction. google.com

| Reactant | Reagent | Product | Reference |

| 8-chloro-6-hydroxyoctanoic acid | Thionyl chloride (SOCl₂) | 6,8-dichlorooctanoic acid | google.com |

Regioselective Synthesis of this compound Isomers and Analogs

For instance, if one were to start with a di-acid, such as a substituted glutaric or adipic acid, the selective esterification of one carboxylic acid group over the other would be a key challenge. This could potentially be achieved by utilizing protecting group strategies or by exploiting differences in the steric or electronic environment of the two carboxylic acid groups.

Similarly, the regioselective chlorination of an octanoic acid derivative would depend on the directing effects of existing functional groups on the molecule. However, without specific examples in the literature for this compound, these remain theoretical considerations based on established principles of organic synthesis.

Synthesis of Chloromethyl 7-chloro-octanoate

The preparation of chloromethyl 7-chloro-octanoate typically proceeds through the esterification of 7-chloro-octanoic acid with a suitable chloromethylating agent. A common approach involves the reaction of 7-chloro-octanoic acid with chloromethyl methyl ether in the presence of an acid catalyst.

Alternatively, a more direct route involves the esterification of octanoic acid with chloromethanol. smolecule.com This reaction is generally facilitated by a strong acid catalyst, such as sulfuric acid, and is often carried out under reflux conditions to drive the reaction to completion. smolecule.com In an industrial context, this process can be adapted for continuous production by feeding the reactants into a heated reactor with simultaneous mixing, followed by purification of the product via distillation. smolecule.com

Table 1: Reaction Parameters for the Synthesis of Chloromethyl 7-chloro-octanoate

| Parameter | Value |

| Reactants | Octanoic acid, Chloromethanol |

| Catalyst | Strong acid (e.g., Sulfuric acid) |

| Conditions | Reflux |

| Purification | Distillation |

Synthesis of Chloromethyl 6-chloro-octanoate

Two primary strategies have been reported for the synthesis of chloromethyl 6-chloro-octanoate.

The first method involves the chlorination of a suitable precursor, such as a 6-hydroxy-octanoic acid derivative. This transformation can be achieved using common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically conducted in an organic solvent, for instance, dichloromethane (B109758) or chloroform, with careful temperature control to enhance yield and minimize the formation of byproducts.

A second approach is the esterification of 6-chloro-octanoic acid with chloromethyl methyl ether. This reaction requires the presence of an acid catalyst to facilitate the formation of the ester linkage while preserving the chloro-functionalities on the molecule.

Synthesis of Chloromethyl 5-chloro-octanoate

Detailed experimental procedures for the synthesis of chloromethyl 5-chloro-octanoate are not extensively documented in readily available literature. However, it can be reasonably inferred that its synthesis would follow principles similar to those for its isomers. A plausible route would involve the esterification of 5-chlorooctanoic acid. This precursor could potentially be synthesized from commercially available starting materials through established chlorination reactions. Once 5-chlorooctanoic acid is obtained, it could be reacted with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to yield the desired product.

Synthesis of Chloromethyl 8-chloro-octanoate

Similar to the 5-chloro isomer, specific synthetic protocols for chloromethyl 8-chloro-octanoate are not widely reported. A logical synthetic strategy would involve the initial preparation of 8-chlorooctanoic acid. This could be achieved by the chlorination of 8-hydroxyoctanoic acid or through other established methods for terminal chlorination of alkyl chains. The subsequent esterification of 8-chlorooctanoic acid with a chloromethylating agent would then produce chloromethyl 8-chloro-octanoate.

Novel Synthetic Pathways and Mechanistic Considerations in Preparation

Recent advancements in organic synthesis offer promising new avenues for the preparation of chloromethyl esters, including this compound, with improved efficiency and selectivity.

One such innovative approach is the use of phase-transfer catalysis (PTC) . This methodology is particularly effective for esterification reactions, as it facilitates the reaction between a water-soluble nucleophile (such as a carboxylate salt) and a water-insoluble electrophile (the chloromethylating agent) by transporting the nucleophile into the organic phase. phasetransfercatalysis.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can lead to higher yields, milder reaction conditions, and reduced side reactions. biomedres.usyoutube.com For the synthesis of chloromethyl esters, chloromethyl chlorosulfate (B8482658) has been utilized as a chloromethylating agent in PTC systems, which notably avoids the generation of the highly carcinogenic bis(chloromethyl) ether byproduct. phasetransfercatalysis.com

Another area of development involves the use of zinc(II) salt catalysts . These catalysts have been shown to be highly effective in the reaction between acetals and acid halides to produce haloalkyl ethers in near-quantitative yields. organic-chemistry.orgresearchgate.net This method is rapid, scalable, and allows for the direct use of the resulting haloalkyl ether solution in subsequent reactions without the need for isolation, which is advantageous when dealing with potentially hazardous reagents. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the activation of the acetal (B89532) by the zinc catalyst, facilitating the halide exchange.

Mechanistically, the traditional acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carboxylic acid carbonyl group, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. The reaction is reversible, and its equilibrium can be shifted towards the product by removing water or using an excess of one of the reactants.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters to develop more sustainable and environmentally benign processes.

A key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. wikipedia.orgnih.gov Addition and rearrangement reactions are considered highly atom-economical. nih.gov In the context of this compound synthesis, designing pathways that minimize the formation of byproducts is crucial. For instance, direct addition reactions would be preferable to substitution reactions that generate stoichiometric amounts of waste salts. nih.gov

The use of safer solvents and auxiliaries is another central tenet. Ideally, syntheses should be conducted in the absence of solvents or in environmentally friendly solvents like water or biorenewable solvents. researchgate.netacs.org Research into solvent-free esterification reactions, for example using microwave irradiation, has shown promise in reducing waste and energy consumption. researchgate.net

Catalysis plays a vital role in green chemistry. The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. researchgate.net The development of efficient and recyclable catalysts, including biocatalysts, for esterification is an active area of research. researchgate.netnih.gov Lipases, for example, can catalyze ester synthesis under mild conditions and with high selectivity, offering a greener alternative to traditional acid catalysts. researchgate.netnih.gov

Furthermore, the use of renewable feedstocks is encouraged. While the synthesis of this compound typically relies on petroleum-derived starting materials, future research could explore pathways from biomass-derived precursors. For instance, 5-(chloromethyl)furfural (CMF), which can be produced from carbohydrates, is a versatile platform chemical that can be converted into a variety of esters. acs.orgrsc.orgmdpi.com

Finally, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental footprint of a chemical process. google.com The exploration of novel catalytic systems that operate under milder conditions is therefore a key aspect of greening the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Octanoate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is a primary alkyl halide, making it a prime substrate for nucleophilic substitution reactions. The nature of these reactions is largely dictated by the reaction conditions and the identity of the nucleophile.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the chloromethyl group involves the displacement of the chloride ion by a hydroxyl group from water. For primary alkyl halides like chloromethyl octanoate (B1194180), the reaction is generally expected to proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.compharmaguideline.commasterorganicchemistry.com This mechanism involves a single concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.compharmaguideline.com The rate of this reaction is dependent on the concentrations of both the chloromethyl octanoate and the nucleophile (water). chemicalnote.com

An alternative Sₙ1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, is considered less favorable for primary substrates due to the inherent instability of primary carbocations. masterorganicchemistry.comresearchgate.net Research on the hydrolysis of structurally similar compounds, such as chloromethyl dichloroacetate (B87207), provides insights into the kinetic behavior, which is influenced by temperature and the solvent system. researchgate.net

Illustrative Data Table: Predicted Reactivity of the Chloromethyl Group in Nucleophilic Substitution

This table presents expected reactivity trends based on general principles of nucleophilic substitution, as specific experimental kinetic data for this compound is limited.

| Nucleophile | Solvent | Expected Relative Rate | Predominant Mechanism |

| H₂O | Water | Slow | Sₙ2 |

| NH₃ | Ethanol | Moderate | Sₙ2 |

| CH₃S⁻ | DMSO | Fast | Sₙ2 |

| I⁻ | Acetone | Moderate-Fast | Sₙ2 |

Reactivity with Amines and Thiols in Synthetic Pathways

In synthetic organic chemistry, the chloromethyl group of this compound serves as an electrophilic site for reactions with various nucleophiles, including amines and thiols.

Amines : Primary and secondary amines react with this compound through an Sₙ2 mechanism to form the corresponding N-alkylated products, which are amino esters. acs.orglibretexts.org This reaction is a fundamental method for forming carbon-nitrogen bonds.

Thiols : Thiols, and particularly their conjugate bases (thiolates), are potent nucleophiles that readily displace the chloride in this compound to yield thioethers. chemistrysteps.commasterorganicchemistry.com This transformation is typically efficient and is a common strategy for introducing sulfur-containing moieties into molecules.

Interactions with Biological Nucleophiles

The electrophilic nature of the chloromethyl group suggests a potential for interaction with biological nucleophiles. Within proteins, the side chains of amino acids such as cysteine (containing a thiol group) and lysine (containing an amino group) are nucleophilic. Reaction with these residues would likely occur via an Sₙ2 pathway, leading to covalent modification of the protein. Similarly, the nitrogen atoms in the purine and pyrimidine bases of DNA can act as nucleophiles, suggesting that this compound could potentially function as an alkylating agent.

Ester Hydrolysis Mechanisms and Rates

The ester functional group in this compound can be cleaved through hydrolysis to yield octanoic acid and chloromethanol (B13452849). This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. libretexts.orgchemguide.co.ukucalgary.ca

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process. libretexts.orgchemguide.co.uk The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of chloromethanol lead to the formation of octanoic acid. ucalgary.cayoutube.com To favor the hydrolysis products, the reaction is typically carried out with a large excess of water. chemguide.co.uk

Base-Catalyzed Hydrolysis Investigations

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.commasterorganicchemistry.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which forms a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, expelling the chloromethoxide ion as the leaving group. The final step is a rapid, irreversible acid-base reaction between the newly formed octanoic acid and the chloromethoxide ion, producing the octanoate salt and chloromethanol. chemistrysteps.com This deprotonation step drives the reaction to completion. chemistrysteps.com

Illustrative Data Table: Comparison of Ester Hydrolysis Mechanisms

This table outlines the key differences between acid- and base-catalyzed hydrolysis of esters based on established chemical principles.

| Characteristic | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Nature of Reaction | Reversible Equilibrium chemguide.co.uk | Irreversible chemistrysteps.com |

| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate |

| Final Products | Octanoic Acid + Chloromethanol | Sodium Octanoate + Chloromethanol |

| Driving Force | Excess Water chemguide.co.uk | Irreversible Deprotonation chemistrysteps.com |

Enzyme-Catalyzed Ester Hydrolysis as a Research Subject

The hydrolysis of esters, a fundamental reaction in organic chemistry and biology, can be significantly accelerated by enzymes, particularly lipases and esterases. While specific studies on the enzyme-catalyzed hydrolysis of this compound are not extensively documented, the principles governing enzymatic ester cleavage provide a framework for understanding its expected behavior.

Enzymatic hydrolysis of esters typically proceeds via a serine hydrolase mechanism, involving the formation of a tetrahedral intermediate through the nucleophilic attack of a serine residue in the enzyme's active site on the ester's carbonyl carbon. The subsequent collapse of this intermediate releases the alcohol moiety and forms an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

The reactivity of this compound in such a system would be influenced by both the octanoate chain and the chloromethyl group. The long alkyl chain of octanoate suggests that lipases, which are specialized in hydrolyzing lipids, would be suitable catalysts. The steric and electronic effects of the chloromethyl group could modulate the rate of hydrolysis. The electron-withdrawing nature of the chlorine atom may increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, the steric bulk of the chloromethyl group might hinder its access to the enzyme's active site.

Research on analogous compounds, such as the lipase-catalyzed kinetic resolution of various esters, indicates that the structure of both the acyl and the alcohol/alkoxy group significantly impacts the reaction kinetics and enantioselectivity. For instance, studies on the hydrolysis of other functionalized esters demonstrate that enzymes can exhibit high chemoselectivity, preferentially hydrolyzing one ester group in a molecule with multiple functionalities.

The kinetic parameters of such a reaction, including the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), would be crucial for characterizing the efficiency of an enzyme in hydrolyzing this compound. These parameters are often determined by monitoring the reaction progress over time under varying substrate concentrations.

Table 1: Factors Influencing Enzyme-Catalyzed Hydrolysis of Esters

| Factor | Description | Potential Impact on this compound Hydrolysis |

| Enzyme Specificity | The inherent ability of an enzyme to bind and catalyze the reaction of a specific substrate. | Lipases would likely be more effective than general esterases due to the octanoate chain. |

| Substrate Structure | The chemical nature of the acyl and alcohol/alkoxy groups of the ester. | The chloromethyl group may present steric hindrance, while its inductive effect could enhance carbonyl reactivity. |

| Reaction Medium | The solvent, pH, and temperature of the reaction. | Optimal pH and temperature would need to be determined for the specific enzyme used. The use of biphasic systems could be beneficial. |

| Inhibitors | Molecules that bind to the enzyme and reduce its activity. | The product, octanoic acid, or the released chloromethanol could potentially inhibit the enzyme. |

Reduction Reactions of the Ester Functionality

The ester group in this compound can be reduced to primary alcohols using strong reducing agents. The choice of reagent is critical to achieve the desired transformation, as the presence of the chlorine atom introduces the possibility of side reactions.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxy group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. In the case of this compound, this would yield 1-octanol and methanol. However, the reactivity of LiAlH₄ with the chloromethyl group needs to be considered. LiAlH₄ can also reduce alkyl halides, which could lead to the reduction of the C-Cl bond to a C-H bond, forming methyl octanoate, which would then be reduced to 1-octanol and methanol. The selectivity of the reduction would depend on the reaction conditions.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters. nih.govmdpi.com Therefore, it would not be expected to reduce the ester functionality of this compound under standard conditions. This difference in reactivity allows for the selective reduction of other functional groups in the presence of an ester.

Other specialized reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction of esters to aldehydes at low temperatures. Applying DIBAL-H to this compound could potentially yield octanal.

Table 2: Predicted Products of Reduction Reactions of this compound

| Reducing Agent | Predicted Major Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Octanol, Methanol | Potential for reduction of the C-Cl bond as a side reaction. |

| Sodium Borohydride (NaBH₄) | No reaction | NaBH₄ is generally not strong enough to reduce esters. nih.govmdpi.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Octanal | Reaction needs to be performed at low temperatures to prevent over-reduction. |

Oxidative Transformations and Stability Studies

The stability of this compound towards oxidation is influenced by the susceptibility of its different components to oxidative attack. The ester functional group itself is relatively stable to oxidation. However, the C-H bonds on the octanoate chain and the chloromethyl group can be targets for oxidation under certain conditions.

Studies on the oxidative degradation of other synthetic esters have shown that oxidation can be initiated by heat, light, or the presence of metal catalysts. researchgate.net The mechanism often involves the formation of hydroperoxides, which can then decompose to form a variety of degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids. For this compound, oxidation of the octanoate chain could lead to chain cleavage and the formation of various smaller molecules.

The presence of the chloromethyl group might also influence the oxidative stability. While the C-Cl bond is generally stable, the electron-withdrawing nature of the chlorine atom could affect the reactivity of the adjacent methylene group.

The stability of esters is a critical parameter for their application as lubricants and plasticizers, where they can be exposed to high temperatures and oxidative environments. The formation of acidic degradation products can lead to corrosion and a decrease in the performance of the material. york.ac.uk Antioxidants are often added to ester-based formulations to inhibit these oxidative degradation processes.

Mechanistic Insights into In Situ Formation and Environmental Reactivity

Chloromethyl esters can be formed in situ under specific reaction conditions. For example, the reaction of a carboxylic acid with a source of formaldehyde and hydrogen chloride can lead to the formation of the corresponding chloromethyl ester. Mechanistically, this likely involves the protonation of formaldehyde to form a highly electrophilic species that is then attacked by the carboxylate anion.

The environmental fate of this compound is primarily governed by hydrolysis. epa.gov The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases. epa.gov The rate of hydrolysis is dependent on pH and temperature.

The hydrolysis of this compound would yield octanoic acid and chloromethanol. Chloromethanol is unstable and would likely decompose further. The environmental persistence of this compound is therefore expected to be low due to this hydrolytic instability.

The rate of hydrolysis for esters can be estimated based on their structure. For instance, the hydrolysis rate constant for chloromethyl pentate, a close structural analog, has been calculated, providing an indication of the expected reactivity of this compound in aqueous environments.

Table 3: Calculated Hydrolysis Rate Constants for a Related Chloromethyl Ester

| Compound | log k_B (M⁻¹s⁻¹) | log k_A (M⁻¹s⁻¹) | log k_N (s⁻¹) |

| Chloromethyl pentate | 2.1 | -5.6 | -6.9 |

| Data for Chloromethyl pentate from SPARC online calculator, indicating the expected order of magnitude for the hydrolysis rates of this compound. k_B, k_A, and k_N are the rate constants for base-catalyzed, acid-catalyzed, and neutral hydrolysis, respectively. |

Theoretical Chemistry and Computational Modeling of Reactivity

Theoretical chemistry and computational modeling provide powerful tools for investigating the reactivity of molecules like this compound at a molecular level. These methods can be used to elucidate reaction mechanisms, predict reaction rates, and understand the factors that control chemical selectivity.

For the enzyme-catalyzed hydrolysis of this compound, computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of the substrate to the enzyme's active site and to calculate the energy profile of the catalytic reaction. This can provide insights into the specific interactions that stabilize the transition state and determine the enzyme's catalytic efficiency.

For the reduction and oxidation reactions, density functional theory (DFT) calculations can be employed to map out the potential energy surfaces of the reactions. This allows for the identification of transition states and the calculation of activation energies, which can be used to predict the feasibility and selectivity of different reaction pathways.

Applications of Chloromethyl Octanoate in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

While direct literature detailing the use of chloromethyl octanoate (B1194180) in the synthesis of specific commercial drugs is not abundant, its role as a potential intermediate in pharmaceutical synthesis can be inferred from the utility of analogous compounds. Chemical compounds containing a chloromethyl group attached to an alkyl chain are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). smolecule.com For instance, related compounds like 3-(chloromethyl)heptane are considered indispensable for creating a range of therapeutic drugs. nbinno.com

The chloromethyl group in chloromethyl octanoate provides a reactive site for nucleophilic substitution, allowing for the attachment of the octanoyloxymethyl moiety to a parent drug molecule. This can be a strategic approach in prodrug design, where the ester group can be tailored to be cleaved in vivo by esterase enzymes, releasing the active drug. The octanoate portion of the molecule can modulate the lipophilicity of the parent drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of the chloromethyl group allows for its reaction with a wide range of nucleophiles, such as alcohols, phenols, amines, and thiols, which are common functional groups in drug molecules.

Application as a Precursor in Agrochemical Synthesis

Similar to its potential role in pharmaceuticals, this compound can serve as a precursor in the synthesis of agrochemicals. The introduction of an octanoate ester group into a pesticide or herbicide molecule can influence its physical properties, such as solubility and soil mobility, which are critical for its efficacy and environmental fate. Compounds with similar structures, such as 3-(chloromethyl)heptane, have found use in agricultural applications as fumigants and insecticides. nbinno.com Furthermore, related chlorinated esters like chloromethyl 6-chloro-octanoate are explored for their potential biological activity in agrochemicals. smolecule.com

The reactive chloromethyl group allows for the covalent attachment of the octanoate moiety to a larger, biologically active scaffold. This can be a strategy to create novel derivatives of existing agrochemicals with modified properties. For example, the ester linkage could be designed to be biodegradable, leading to a more environmentally benign pesticide.

Utilization as a Chloromethylating Agent in Complex Molecule Construction

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto a substrate, typically an aromatic compound. organicreactions.orgresearchgate.net This is a valuable transformation in organic synthesis as the introduced chloromethyl group can be further functionalized. Common chloromethylating agents include formaldehyde and hydrogen chloride (in the Blanc reaction) or chloromethyl methyl ether (MOM-Cl). chempanda.com

Theoretically, this compound could also function as a chloromethylating agent, transferring the -CH₂Cl group to a suitable nucleophile. However, in this scenario, the octanoate group would act as a leaving group. While plausible, the use of this compound specifically as a chloromethylating agent is not a widely documented application in the literature. More commonly, the chloromethyl group is retained in the final product, and the chlorine atom is displaced by a nucleophile, as discussed in the context of pharmaceutical and agrochemical synthesis.

Derivatization Strategies for Functionalized Octanoates

The primary route for the derivatization of this compound is through nucleophilic substitution at the chloromethyl carbon. The chlorine atom is a good leaving group, facilitating reactions with a wide array of nucleophiles. This allows for the synthesis of a diverse range of functionalized octanoates, where the octanoyloxymethyl group is attached to various functionalities.

Some potential derivatization strategies are outlined in the table below:

| Nucleophile | Reagent Example | Product Class | Potential Application |

| Amine | Ammonia, Primary/Secondary Amines | Amino acid esters, Amine derivatives | Pharmaceutical intermediates, Surfactants |

| Azide | Sodium Azide | Azidomethyl octanoate | Precursor for amines (via reduction), "Click" chemistry |

| Cyanide | Sodium Cyanide | Cyanomethyl octanoate | Precursor for carboxylic acids, amines |

| Thiol | Sodium Hydrosulfide, Thiols | Thiomethyl octanoate derivatives | Agrochemicals, Material science |

| Carboxylate | Carboxylic acid salts | Acylal derivatives | Prodrugs, Protecting groups |

| Phenoxide | Phenol with base | Aryloxymethyl octanoates | Fine chemicals, Pharmaceutical intermediates |

These derivatization reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide variety of molecular architectures.

Strategic Application in Protecting Group Chemistry (Analogy to Methoxymethyl (MOM) Protecting Groups)

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.orgtotal-synthesis.com One of the most common protecting groups for alcohols is the methoxymethyl (MOM) group, which is typically introduced using chloromethyl methyl ether (MOM-Cl). chempanda.commasterorganicchemistry.com

By analogy to the MOM group, the octanoyloxymethyl group derived from this compound can be used as a protecting group for alcohols. The reaction involves the deprotonation of an alcohol with a non-nucleophilic base to form an alkoxide, which then displaces the chloride from this compound in an Sₙ2 reaction.

Protection Step: R-OH + Base → R-O⁻ R-O⁻ + ClCH₂O(CO)C₇H₁₅ → R-OCH₂O(CO)C₇H₁₅ + Cl⁻

This forms an "OCM" (octanoyloxymethyl) ether, which is stable under various reaction conditions that would otherwise affect a free hydroxyl group. uwindsor.ca The bulky octanoate chain can provide additional steric hindrance, enhancing the stability of the protecting group.

Deprotection Step: The OCM group, being an acetal-like functionality, can be cleaved under acidic conditions to regenerate the alcohol. uwindsor.ca This is a common deprotection strategy for MOM ethers as well. libretexts.org

R-OCH₂O(CO)C₇H₁₅ + H₃O⁺ → R-OH + H₂CO + C₇H₁₅COOH

The choice of the octanoyloxymethyl group over other protecting groups would depend on the specific requirements of the synthetic route, such as the desired stability and the compatibility of the deprotection conditions with other functional groups in the molecule.

Synthesis of Polymeric Materials and Energetic Binders

Research has been conducted on the synthesis of carboxylated poly[3,3-bis(3-azidomethyl)oxetane] (PBAMO) copolymers. rsc.orgresearchgate.net These energetic polymers are synthesized by the substitution of poly[3,3-bis(3-chloromethyl)oxetane] (PBCMO) with a mixture of sodium azide and a potassium carboxylate, such as potassium octanoate. rsc.orgresearchgate.net In this synthesis, the octanoate acts as a nucleophile, displacing some of the chloride ions on the PBCMO backbone.

The incorporation of the octanoate group into the polymer structure has been shown to improve the thermal properties and reduce the sensitivity of the resulting energetic binder. researchgate.net For example, poly(BAMO₀.₈₀-octanoate₀.₂₀) exhibits a lower glass transition temperature and a higher thermal decomposition temperature compared to the parent PBAMO polymer. researchgate.net

Below is a table summarizing the properties of an octanoate-containing energetic binder compared to the parent polymer, based on published research findings. researchgate.net

| Property | PBAMO | Poly(BAMO₀.₈₀-octanoate₀.₂₀) |

| Glass Transition Temp. (T₉) | -37 °C | -43 °C to -51 °C |

| Thermal Decomposition Temp. | 211 °C | 233–237 °C |

| Heat of Combustion (ΔHcomb) | 3125 kJ mol⁻¹ | 5226 kJ mol⁻¹ |

| Enthalpy of Formation (ΔfH°) | +0.06 kJ g⁻¹ | -0.17 kJ g⁻¹ |

| Impact Sensitivity | 14 J | 38–50 J |

These findings highlight the strategic use of octanoate derivatives in tuning the properties of advanced polymeric materials for specific applications.

Integration into Novel Chemical Transformations and Method Development

The bifunctional nature of this compound makes it an attractive substrate for the development of novel chemical transformations and synthetic methodologies. Its two distinct reactive sites—the electrophilic chloromethyl group and the ester functionality—can be exploited in sequential or one-pot reactions to build molecular complexity.

For example, this compound could be used in the development of new multicomponent reactions, where three or more reactants combine to form a complex product in a single step. mdpi.com Its ability to introduce a lipophilic tail and a reactive handle in a single molecule could be valuable in the synthesis of novel surfactants or functional lipids for bioconjugation or drug delivery systems.

Furthermore, the development of new catalytic methods for the activation of the C-Cl bond in this compound could open up new avenues for its application in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While specific novel methodologies centered on this compound are not yet widely reported, its structural attributes suggest significant potential for future innovation in synthetic chemistry.

Research on Derivatives and Analogs of Chloromethyl Octanoate

Synthesis and Structure-Reactivity Relationships of Chloromethyl Alkanoates

Chloromethyl alkanoates are a class of organic compounds that serve as important intermediates in organic synthesis. Their reactivity is primarily dictated by the chloromethyl group, which is susceptible to nucleophilic substitution reactions, and the ester functional group, which can undergo hydrolysis. The length of the alkanoate chain also influences the physical properties of these molecules.

Chloromethyl propanoate (or chloromethyl propionate) is a colorless liquid that serves as a versatile chemical intermediate. researchgate.net It finds applications in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavors. researchgate.net Its utility stems from the reactivity of the chloromethyl group, which allows for the introduction of the propionoxymethyl group into other molecules.

The synthesis of chloromethyl propanoate can be achieved through the esterification of propionic acid with a chloromethylating agent. One common method involves the reaction of a carboxylate salt with a dihalomethane.

Physical and Chemical Properties of Chloromethyl Propanoate

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol |

| Boiling Point | 105.7°C at 760 mmHg |

| Density | 1.119 g/cm³ |

| Flash Point | 24.4°C |

Data sourced from researchgate.net, rsc.org

The reactivity of chloromethyl propanoate is centered around the electrophilic carbon of the chloromethyl group. This carbon is a target for a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Chloromethyl pentanoate is another member of the chloromethyl alkanoate family, with a five-carbon pentanoate chain. researchgate.net Similar to its shorter-chain analog, it is a reactive compound used in organic synthesis.

Physical and Chemical Properties of Chloromethyl Pentanoate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | chloromethyl pentanoate |

Data sourced from researchgate.net

The structure-reactivity relationship in chloromethyl pentanoate is comparable to that of chloromethyl propanoate. The primary site of reaction is the chloromethyl group, which readily undergoes nucleophilic substitution. The longer alkyl chain of the pentanoate group slightly increases the lipophilicity of the molecule compared to chloromethyl propanoate.

Impact of Halogen Position on Chemical Properties and Synthetic Utility

The position of the halogen atom in a haloalkanoate has a profound impact on its chemical properties and synthetic utility. The reactivity of these compounds is largely governed by the proximity of the electron-withdrawing ester group to the carbon-halogen bond.

In the case of α-haloesters, where the halogen is attached to the carbon adjacent to the carbonyl group, the reactivity is significantly influenced by the inductive effect of the carbonyl group. youtube.com This effect increases the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. youtube.com This enhanced reactivity makes α-haloesters valuable substrates in reactions such as the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. nih.govopenstax.org The α-protons in these esters are also acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions. google.com

Conversely, if the halogen is located at a position further from the ester group (e.g., β, γ, or ω-haloesters), the influence of the ester's inductive effect diminishes. As a result, these compounds behave more like typical alkyl halides. Their synthetic utility lies in their ability to act as bifunctional molecules, where the halogen and the ester group can undergo reactions independently. For example, the halogen can be displaced by a nucleophile without affecting the ester group, or the ester can be hydrolyzed or transesterified while the halogen remains intact, allowing for a wider range of synthetic transformations. The regioselectivity of reactions involving haloarenes is also determined by the nature and position of the halogen substituent. nih.gov

Functionalized Octanoate (B1194180) Derivatives and Their Synthetic Utility

Functionalized octanoate derivatives are valuable building blocks in the synthesis of more complex molecules and materials. The introduction of specific functional groups onto the octanoate backbone allows for tailored chemical properties and reactivity.

Carboxylated poly[3,3-bis(3-azidomethyl)oxetane] (PBAMO) copolymers are energetic polymers with potential applications as binders in energetic materials. organic-chemistry.orgorganic-chemistry.orgunits.it These copolymers are synthesized by the substitution reaction of poly[3,3-bis(3-chloromethyl)oxetane] (PBCMO) with a potassium carboxylate (such as potassium octanoate) and sodium azide in a solvent like dimethyl sulfoxide (DMSO). organic-chemistry.orgunits.it

The incorporation of carboxylate groups, including octanoate, into the PBAMO structure has been shown to improve its thermal properties and reduce its sensitivity, which is a significant advantage for handling energetic materials. organic-chemistry.orgorganic-chemistry.org For instance, poly(BAMO-octanoate) copolymers exhibit lower glass transition temperatures and higher thermal decomposition temperatures compared to the parent PBAMO polymer. organic-chemistry.orgorganic-chemistry.org

Comparison of Properties of PBAMO and its Octanoate Copolymer

| Property | PBAMO | Poly(BAMO₀.₈₀-octanoate₀.₂₀) |

|---|---|---|

| Glass Transition Temperature (Tg) | -37 °C | -43 °C to -51 °C (range for various carboxylated copolymers) |

| Thermal Decomposition Temperature | 211 °C | 233–237 °C (range for various carboxylated copolymers) |

| Heat of Combustion | 3125 kJ mol⁻¹ | 5226 kJ mol⁻¹ |

| Impact Sensitivity | 14 J | 38–50 J (range for various carboxylated copolymers) |

Data sourced from organic-chemistry.org, organic-chemistry.org,

The synthetic utility of these carboxylated PBAMO copolymers lies in their potential to serve as prepolymers for designing energetic polymeric binders with enhanced safety and performance characteristics. organic-chemistry.orgorganic-chemistry.org

Azelaic acid is a naturally occurring dicarboxylic acid that is a valuable bio-based monomer for the synthesis of biodegradable polymers, plasticizers, and lubricants. The esterification of azelaic acid can enhance its properties for various applications. While specific research on the chloromethyl esters of azelaic acid is not extensively detailed in readily available literature, their synthesis can be approached through general methods for preparing halo-alkyl esters.

One such method involves the reaction of the corresponding carboxylic acid halide with a suitable chloromethylating agent. For azelaic acid, this would typically involve the conversion of azelaic acid to azelaoyl chloride, followed by reaction to form the bis(chloromethyl) azelate. A general process for the preparation of halo-alkyl esters involves reacting a carboxylic halide with a cyclic ester of an aliphatic alcohol. organic-chemistry.org

The synthetic utility of chloromethyl esters of azelaic acid would lie in their bifunctionality. The two chloromethyl groups would provide reactive sites for nucleophilic substitution, allowing for the cross-linking of polymers or the attachment of azelaic acid moieties to other molecules. This could be particularly useful in the synthesis of novel polymers and materials where the long, flexible nine-carbon chain of azelaic acid can impart desirable physical properties. Modification of azelaic acid by converting its carboxylic acid groups into ester groups has been shown to enhance its functional performance for various applications, including as prodrugs with improved bioavailability. organic-chemistry.org

Bromoxynil Octanoate Synthesis and Applications

Bromoxynil octanoate is a significant derivative, widely utilized as a selective contact herbicide. hb-p.com

Synthesis: The industrial synthesis of bromoxynil octanoate is typically a multi-step process. A common pathway begins with 4-hydroxybenzonitrile, which undergoes bromination to produce the core bromoxynil structure. herts.ac.uk Subsequently, this intermediate is esterified with octanoyl chloride (or octanoic acid) to yield the final product, bromoxynil octanoate. nih.govgoogle.com An alternative disclosed method reverses the sequence, starting with the esterification of 4-cyanophenol with octanoyl chloride, followed by a bromination step to arrive at the final compound. google.com The ester form, such as bromoxynil octanoate, is favored in commercial formulations due to its enhanced stability and better solubility in organic solvents compared to the parent bromoxynil phenol. hb-p.com

Applications: As a post-emergence herbicide, bromoxynil octanoate is effective against a wide spectrum of annual and perennial broad-leaved weeds. hb-p.comnbinno.com Its mechanism of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site. sinoagrochem.com.cnherts.ac.uk This disruption of photosynthesis leads to the rapid destruction of plant tissue in susceptible weeds. google.com

It demonstrates high selectivity, meaning it primarily targets broadleaf weeds while having minimal impact on gramineous (grass family) crops. hb-p.comnbinno.com This makes it a valuable tool in the cultivation of various cereals, corn, sorghum, and turf. hb-p.comhb-p.com It is often applied as a foliar spray after weeds have emerged and are actively growing. hb-p.com To broaden the range of weed control, it is frequently used in combination with other herbicides. hb-p.com

| Property | Value |

| IUPAC Name | 2,6-dibromo-4-cyanophenyl octanoate |

| CAS Number | 1689-99-2 |

| Molecular Formula | C15H17Br2NO2 |

| Molecular Weight | 403.0 g/mol |

| Application Area | Target Weeds |

| Cereal Crops (Wheat, Barley) | Annual broad-leaved weeds (e.g., Polygonaceae, Compositae) |

| Corn and Sorghum | Broad-leaved weeds |

| Turf and Non-Crop Land | Invasive broad-leaved weeds |

| Ryegrass-seed Crops | Young seedlings of broad-leaved weeds |

Heterocyclic Compound Derivatives Incorporating Chloromethyl Octanoate Moieties

Nitrogen-containing heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov The synthesis of these structures is a central theme in organic chemistry. The chloromethyl group (-CH₂Cl) present in this compound is a reactive electrophilic site, making it a valuable synthon for constructing heterocyclic rings. orgsyn.orgwikipedia.org

The chloromethyl moiety can react with various nucleophiles, particularly those containing nitrogen, sulfur, or oxygen, to form new carbon-heteroatom bonds. This reactivity is fundamental to cyclization reactions that produce heterocyclic systems. For instance, the chloromethyl group can serve as an alkylating agent for amines, phenols, or thiols, which can then undergo intramolecular reactions to form rings. mdpi.com

While specific research detailing the use of the entire this compound molecule for heterocyclic synthesis is specialized, the principle relies on the established reactivity of the chloromethyl group. By reacting this compound with a binucleophilic reagent (a molecule with two nucleophilic centers), a cyclization can be initiated. For example, reaction with a compound containing both an amine and a hydroxyl group could potentially lead to the formation of an oxazine ring, with the octanoate chain appended as a substituent. The versatility of this approach allows for the potential synthesis of a wide range of heterocyclic derivatives, including pyridines, pyrroles, oxazoles, and thiazoles, by selecting the appropriate nucleophilic partner. rsc.org

| Heterocyclic Ring System | Potential Binucleophilic Reagent |

| Oxazoline | Aminoethanol |

| Thiazoline | Cysteamine |

| Piperazine Derivative | Ethylenediamine |

| Morpholine Derivative | Diethanolamine |

Exploration of Structural Modifications for Enhanced Reactivity and Selectivity

Modifying the structure of this compound can be a strategic approach to tune its chemical properties for specific applications. These modifications can be aimed at enhancing reaction rates, improving selectivity, or altering physical properties like solubility.

One primary area for modification is the chloromethyl group itself. The reactivity of this group in nucleophilic substitution reactions is dependent on the leaving group. Replacing the chlorine atom with a better leaving group, such as bromine (to form bromomethyl octanoate) or iodine (to form iodomethyl octanoate), would significantly increase the rate of reaction with nucleophiles. This is a common strategy in organic synthesis to accelerate bond formation.

Another avenue for modification is the acyl chain. Altering the length of the octanoate chain (e.g., changing it to a butanoate or dodecanoate) can impact the molecule's steric hindrance and lipophilicity. A shorter chain might reduce steric bulk around the reactive center, potentially increasing reaction speeds, while a longer chain would increase its oil-solubility. Furthermore, introducing functional groups onto the acyl chain could create new reactive sites or influence the electronic environment of the ester group.

Finally, the acylating agent used in reactions involving the ester can be changed to improve selectivity. For example, switching from an anhydride to a more reactive acyl chloride can accelerate the reaction and enhance selectivity for a specific site in a multifunctional molecule, potentially favoring pathways that proceed through cationic intermediates. nih.gov

| Modification Type | Specific Change | Predicted Effect |

| Leaving Group | Replace Chlorine with Bromine or Iodine | Increased reactivity in nucleophilic substitution |

| Acyl Chain Length | Shorten chain (e.g., to butanoate) | Decrease steric hindrance, alter solubility |

| Acyl Chain Length | Lengthen chain (e.g., to dodecanoate) | Increase lipophilicity, alter solubility |

| Acylating Agent | Use Acyl Chloride instead of Anhydride | Accelerate reaction and potentially increase site selectivity |

Computational Design and Prediction of Novel this compound Analogs

Computational chemistry provides powerful tools for the rational design and pre-screening of novel molecules, saving significant time and resources compared to purely experimental approaches. mdpi.com These in silico methods can be applied to predict the properties and reactivity of new analogs of this compound.

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structural features with its physical, chemical, or biological properties. mdpi.com By developing a QSAR model based on a dataset of known esters and their measured activities (e.g., herbicidal potency), it becomes possible to predict the activity of new, unsynthesized this compound analogs. researchgate.netnih.gov This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis and experimental testing. nih.govmdpi.com This approach is widely used in the design of new drugs and agrochemicals. researchgate.netcas.org

| Computational Method | Application for this compound Analogs | Predicted Outcome |

| Density Functional Theory (DFT) | Calculate electronic structure, transition states | Reactivity, reaction mechanisms, spectroscopic properties |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular descriptors with biological activity | Herbicidal efficacy, permeability, other biological properties |

| Molecular Docking | Simulate binding of analogs to a target protein (e.g., photosystem II) | Binding affinity, potential for herbicidal action |

| Molecular Dynamics (MD) Simulation | Simulate the motion of the analog over time | Conformational stability, interaction with solvents or biological membranes |

Analytical Methodologies for Research on Chloromethyl Octanoate

Chromatographic Techniques for Characterization and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of Chloromethyl octanoate (B1194180), enabling its separation, identification, and quantification within various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the specific analytical goal, such as structural elucidation or trace-level quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like Chloromethyl octanoate. In GC, a sample is vaporized and transported through a capillary column by an inert carrier gas. cdc.gov The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary liquid or solid phase coating the column walls. cdc.gov The time it takes for a compound to pass through the column, known as the retention time, is a characteristic feature used for its identification. youtube.com

When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both qualitative and quantitative analysis. mdpi.com The mass spectrometer ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. mdpi.com This provides detailed structural information and highly specific detection, making GC-MS a gold standard for the analysis of many organic compounds. mdpi.comnih.gov For instance, the analysis of octanoate esters in biological samples like plasma has been successfully performed using GC-MS after a derivatization step to increase volatility. nih.gov

| Parameter | Typical Value/Condition for Ester Analysis |

| GC System | Agilent 7890A or equivalent nih.gov |

| Column | VF17ms (30 m, 0.25 mm, 0.25 µm) or similar nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) mdpi.comnih.gov |

| Inlet | Split/splitless injector mdpi.com |

| Oven Program | Temperature programmed ramp (e.g., start at 40°C, ramp to 300°C) mdpi.com |

| MS Detector | Triple Quadrupole or Single Quadrupole nih.gov |

This interactive table summarizes typical GC-MS conditions that could be adapted for this compound analysis, based on methods for similar compounds.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. mdpi.com In the EI source, molecules eluting from the GC are bombarded with a high-energy electron beam (typically 70 eV). nih.gov This process removes an electron from the molecule, creating a positively charged molecular ion (M+•), and imparts significant internal energy, causing the molecular ion to break apart into smaller, characteristic fragment ions. mdpi.comnih.gov

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." nih.gov This fragmentation pattern provides rich structural information that is crucial for elucidating the structure of unknown compounds and confirming the identity of known ones. researchgate.net The high reproducibility of EI spectra allows for the creation of extensive spectral libraries (e.g., NIST) against which experimental spectra can be matched for confident identification. mdpi.comnih.gov For a compound like this compound, EI-MS would be expected to produce fragments corresponding to the loss of the chloromethyl group, cleavage at the ester linkage, and fragmentation along the octanoate carbon chain.

When this compound is present in a highly complex sample, such as an environmental extract or a synthetic reaction mixture, conventional one-dimensional GC may fail to separate it from all other components. plos.org Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. nasa.gov In GCxGC, the effluent from a primary GC column is continuously trapped, concentrated, and then periodically injected onto a second, shorter column with a different stationary phase. nasa.gov This subjects the sample to two independent separation processes, spreading the peaks over a two-dimensional plane. plos.org

Coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOF-MS) is particularly advantageous. A TOF-MS detector is capable of the very fast acquisition speeds (>100 Hz) required to adequately sample the sharp peaks (50–100 ms wide) generated in the second dimension. nasa.gov Furthermore, TOF-MS provides full mass spectra for all components, and its deconvolution capabilities can help to mathematically separate co-eluting peaks, acting almost as a third dimension of separation. plos.org This combination of enhanced chromatographic resolution from GCxGC and the high-speed, full-spectrum sensitivity of TOF-MS makes it an exceptionally powerful tool for the non-targeted analysis of complex volatile profiles. nih.govscholaris.camdpi.com

For the analysis of trace levels of volatile organic compounds (VOCs) like this compound in water or solid samples, a pre-concentration step is often necessary. Purge-and-trap (P&T) is a dynamic headspace technique designed for this purpose. restek.com In this method, an inert gas is bubbled (purged) through a liquid or solid sample, stripping the volatile analytes out of the matrix. The gas stream is then passed through a sorbent trap, which retains the VOCs while the purge gas passes through. clu-in.org After purging is complete, the trap is rapidly heated, desorbing the analytes into the GC-MS system for analysis. glsciences.eu

This technique effectively concentrates the analytes, significantly lowering the method's detection limits. copernicus.org P&T-GC-MS is a standard method (e.g., EPA Method 524.2) for analyzing VOCs in drinking water. restek.comglsciences.eu The system's suitability depends on factors like purging efficiency, the characteristics of the sorbent trap, and the inertness of the sample pathway. restek.com Given the expected volatility of this compound, P&T-GC-MS would be a suitable and highly sensitive method for its determination in environmental samples. researchgate.net

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electronegative compounds, particularly those containing halogens like chlorine. gcms.czmeasurlabs.comscioninstruments.com This makes GC-ECD an ideal technique for the trace analysis of this compound.

The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant standing current in the detector cell. scioninstruments.com When an electronegative compound, such as this compound, passes through the detector, it captures some of these electrons, causing a decrease in the current. cdc.gov This drop in current is measured as a positive signal. Because the ECD responds strongly to halogenated compounds but poorly to hydrocarbons, it can provide highly selective detection in complex matrices, reducing interferences. epa.gov The sensitivity of GC-ECD allows for extremely low detection limits for many halogenated pollutants. cdc.govgcms.cz

| Feature | Description |

| Principle | Measures decrease in current caused by electron capture by electronegative analytes. cdc.gov |

| Selectivity | Highly selective for compounds containing halogens, nitro groups, and other electronegative functionalities. gcms.czepa.gov |

| Sensitivity | Extremely high, allowing for detection at picogram (pg) or femtogram (fg) levels. gcms.cz |

| Radioactive Source | Typically ⁶³Ni, which emits beta particles. cdc.govscioninstruments.com |

| Make-up Gas | Requires nitrogen or an argon-methane mixture to moderate electron energy. gcms.cz |

This interactive table outlines the key features of the Electron Capture Detector (ECD) relevant to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Derivatized Species

While GC is well-suited for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for samples that are not amenable to GC or when derivatization is employed to enhance detection. preprints.orgmdpi.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. preprints.org

For a compound like this compound, which lacks a strong chromophore, direct detection by UV-Vis spectrophotometry would be insensitive. However, HPLC analysis can be made highly effective through pre-column derivatization. This involves reacting the analyte with a tagging reagent to attach a molecule with strong UV absorbance or fluorescence properties. nih.gov For instance, the ester could be hydrolyzed to octanoic acid and chloromethanol (B13452849), which could then be derivatized. This approach allows for highly sensitive and selective detection using common HPLC detectors like UV-Vis or fluorescence detectors. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile-water), is the most common mode used for separating such derivatives. nih.govmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable in the structural elucidation and functional group analysis of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and the types of chemical bonds present within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed map of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key expected signals for this compound are a distinct singlet for the chloromethyl protons (-O-CH₂-Cl) and signals corresponding to the octanoyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct peaks for the carbonyl carbon of the ester, the carbon of the chloromethyl group, and the individual carbons of the alkyl chain.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃- (Terminal methyl) | ~ 0.89 (triplet) |

| -(CH₂)₅- (Methylene chain) | ~ 1.2-1.7 (multiplets) |

| -C(=O)-CH₂- | ~ 2.35 (triplet) |

| -O-CH₂-Cl | ~ 5.75 (singlet) |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃- (Terminal methyl) | ~ 14.0 |

| -(CH₂)₅- (Methylene chain) | ~ 22.5 - 34.2 |

| -C(=O)-CH₂- | ~ 34.2 |

| -O-CH₂-Cl | ~ 67.5 |

| -C=O (Carbonyl) | ~ 172.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. airhygiene.com For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its ester and alkyl halide nature. The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ester. Other key vibrations include the C-O stretching of the ester and the C-Cl stretching of the chloromethyl group. gsconlinepress.com

| Characteristic FT-IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1750 (strong) |

| C-O Stretch (Ester) | 1150 - 1250 (strong) |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) beyond GC-MS (e.g., for molecular weight and fragmentation patterns)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (molecular weight: 192.68 g/mol ), MS provides confirmation of the molecular ion peak and reveals characteristic fragmentation patterns that help in its identification. nist.gov

Upon ionization, the this compound molecule can undergo fragmentation in predictable ways. Common fragmentation pathways for esters include the loss of the alkoxy group and the formation of an acylium ion. The presence of the chlorine atom introduces specific isotopic patterns (due to ³⁵Cl and ³⁷Cl) for chlorine-containing fragments, which aids in their identification.

| Expected Mass Fragments of this compound | |

| Fragment Ion | Description |

| [C₈H₁₅O]⁺ (m/z = 127) | Acylium ion formed by the loss of the •OCH₂Cl group. |

| [CH₂Cl]⁺ (m/z = 49/51) | Chloromethyl cation, showing the characteristic chlorine isotope pattern. |

| [C₉H₁₇O₂]⁺ (m/z = 157) | Loss of a chlorine radical (•Cl). |

| [C₄H₉]⁺ (m/z = 57) | Butyl cation, a common fragment from the alkyl chain. |

Advanced Hyphenated Techniques for Complex Sample Analysis

In the analysis of complex mixtures, such as environmental or biological samples, the direct application of spectroscopic techniques is often hindered by interfering substances. Hyphenated techniques, which couple a separation method with a detection method, are essential for isolating and identifying target analytes like this compound. nih.govresearchgate.net

The most common hyphenated techniques involve coupling a chromatographic separation method, like Gas Chromatography (GC) or Liquid Chromatography (LC), with Mass Spectrometry (MS). asdlib.org